2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
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Bromination of Benzene Sulfonamide: : The starting material, benzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom to the benzene ring, forming 2-bromobenzenesulfonamide.
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N-Alkylation with Furan-2-ylmethyl Group: : The brominated product is then subjected to N-alkylation with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step attaches the furan-2-ylmethyl group to the nitrogen atom of the sulfonamide, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation Reactions: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzenesulfonamide derivatives.
Oxidation Reactions: Furan-2-carboxylic acid derivatives.
Reduction Reactions: Corresponding amine derivatives.
Scientific Research Applications
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of the sulfonamide group is crucial for its biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and furan ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(furan-2-ylmethyl)benzenesulfonamide: Lacks the halogen atom on the benzene ring.
Uniqueness
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the furan ring. The bromine atom can participate in various substitution reactions, while the furan ring can undergo oxidation and reduction reactions. This combination of functional groups enhances the compound’s versatility in chemical synthesis and its potential biological activity.
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMFPXNYGPWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396667 |
Source
|
Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849056-66-2 |
Source
|
Record name | 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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